molecular formula C18H12N2S2 B5266591 (2E,4E)-2-(1,3-benzothiazol-2-ylsulfanyl)-5-phenylpenta-2,4-dienenitrile

(2E,4E)-2-(1,3-benzothiazol-2-ylsulfanyl)-5-phenylpenta-2,4-dienenitrile

Cat. No.: B5266591
M. Wt: 320.4 g/mol
InChI Key: GDSJJJSZNDZCGY-UJHPFZFGSA-N
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Description

(2E,4E)-2-(1,3-benzothiazol-2-ylsulfanyl)-5-phenylpenta-2,4-dienenitrile is a complex organic compound that features a benzothiazole moiety linked to a penta-2,4-dienenitrile chain

Properties

IUPAC Name

(2E,4E)-2-(1,3-benzothiazol-2-ylsulfanyl)-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S2/c19-13-15(10-6-9-14-7-2-1-3-8-14)21-18-20-16-11-4-5-12-17(16)22-18/h1-12H/b9-6+,15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSJJJSZNDZCGY-UJHPFZFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C#N)/SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-(1,3-benzothiazol-2-ylsulfanyl)-5-phenylpenta-2,4-dienenitrile typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Linking the Benzothiazole to the Penta-2,4-dienenitrile Chain: This step involves the reaction of the benzothiazole derivative with a suitable penta-2,4-dienenitrile precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-(1,3-benzothiazol-2-ylsulfanyl)-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-2-(1,3-benzothiazol-2-ylsulfanyl)-5-phenylpenta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E,4E)-2-(1,3-benzothiazol-2-ylsulfanyl)-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The penta-2,4-dienenitrile chain can participate in various chemical reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-2-(1,3-benzothiazol-2-ylsulfanyl)-5-phenylpenta-2,4-dienenitrile: shares similarities with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its extended conjugated system, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various scientific and industrial applications.

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